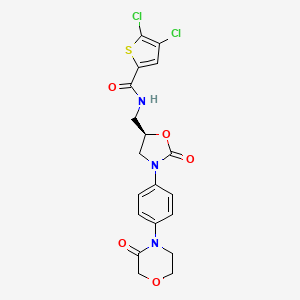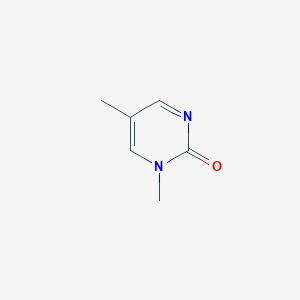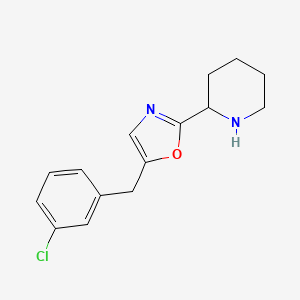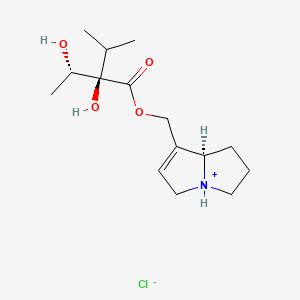
1-Butoxynaphthalene
Descripción general
Descripción
1-Butoxynaphthalene, also known as butyl naphthyl ether, is a chemical compound with the molecular formula C14H16O and a molecular weight of 200.28 .
Synthesis Analysis
The synthesis of 1-butoxynaphthalene can be achieved through the Williamson Ether Synthesis . This involves the reaction of 2-naphthol with 1-bromobutane in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of 1-butoxynaphthalene consists of a naphthalene ring system with a butoxy group attached to it. The steric hindrance in naphthalene derivatives can be significant, which could influence the reactivity and physical properties of 1-butoxynaphthalene.Aplicaciones Científicas De Investigación
Synthesis and Methodology
1-Butoxynaphthalene can be synthesized through a convenient method using multi-site phase-transfer catalysis (PTC) and ultrasound-assisted reactions. Researchers have reported the following procedure:
Antidepressant Activity
1-Butoxynaphthalene derivatives, specifically 2-(alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors, exhibit antidepressant properties. These compounds modulate neurotransmitter levels, making them potential candidates for mood disorder treatments.
Research in Organic Synthesis
Researchers continue to explore novel reactions involving 1-butoxynaphthalene, such as C–H functionalization, cross-coupling, and cyclization. These studies contribute to the development of new synthetic methodologies.
Mecanismo De Acción
Target of Action
1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .
Mode of Action
The synthesis of 1-Butoxynaphthalene involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce 1-Butoxynaphthalene . This reaction is facilitated by a phase-transfer catalyst and sonication .
Biochemical Pathways
Its primary role is in the food industry as a flavoring agent .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .
Result of Action
The primary result of the action of 1-Butoxynaphthalene is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.
Action Environment
The action of 1-Butoxynaphthalene, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .
Direcciones Futuras
The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .
Propiedades
IUPAC Name |
1-butoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBITXBWPKRSPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532852 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxynaphthalene | |
CAS RN |
20900-19-0 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)










![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)